molecular formula C10H12N2O3S B157973 Bentazon-d7 CAS No. 131842-77-8

Bentazon-d7

Cat. No. B157973
CAS RN: 131842-77-8
M. Wt: 247.32 g/mol
InChI Key: ZOMSMJKLGFBRBS-QXMYYZBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bentazon-d7 is a deuterated form of bentazon . It is typically used for environmental and food residue analysis . It is a product for proteomics research .


Molecular Structure Analysis

The empirical formula of this compound is C10D7H5N2O3S . Its molecular weight is 247.32 .


Chemical Reactions Analysis

This compound is used as an internal standard for the determination of bentazon in shellfish by ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) . Analytical methods for determining bentazon residues typically use an initial extraction and a further conjugate hydrolysis step, followed by clean-up and GC-MS, or LC-MS/MS determination .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.32 . It is a neat product and is suitable for HPLC and gas chromatography (GC) techniques .

Scientific Research Applications

Detoxification Mechanisms in Rice

Bentazon, a widely used herbicide, has shown selective activity against broad-leaf weeds. It functions by competing with plastoquinone for binding sites in the D1 protein, interrupting the photosynthetic electron transfer chain. In rice, a monocotyledonous plant, strong resistance to bentazon is observed due to the induction of CYP81A6, leading to herbicide detoxification. Proteomic analysis has revealed that bentazon primarily suppresses photosynthesis processes and shows inhibitory effects on carbohydrate metabolism and ATP synthesis. Additionally, several stress response proteins are induced in response to bentazon. A candidate transcription factor was identified, which could upregulate CYP81A6 expression, providing insights into bentazon resistance mechanisms in rice (Fang et al., 2015).

Synthesis of Bentazon-d7

The synthesis of this compound, a derivative of bentazon, was achieved through a specific process. Starting from methyl antranilate and [D7 isopropylsulfamoyl chloride, this compound was synthesized with an isotopic purity estimated to be over 95%. This process showed the potential for creating stable isotopic derivatives of bentazon, which can be crucial for specific scientific studies, such as tracing the environmental fate or studying the metabolism of bentazon in biological systems (Jacquemijns, Stavenuiter, & Zomer, 1990).

Environmental Impact and Herbicide Management

Studies on bentazon have also focused on its behavior in different agricultural environments, particularly in rice-growing conditions. Factors such as water and tillage management can significantly affect the sorption, dissipation, and leaching of bentazon in the soil. This research has implications for understanding how agricultural practices can influence the environmental impact of herbicides and guide the development of more sustainable farming practices (López-Piñeiro et al., 2017).

Novel Methods for Bentazon Degradation

Innovative approaches to address bentazon-induced water pollution have been explored. A study on the activation of persulfate by zero-valent iron (ZVI) for the oxidation of bentazon in water demonstrated its effectiveness. This method could provide an alternative solution for controlling water pollution caused by bentazon, highlighting the potential for advanced oxidation processes in environmental remediation (Wei et al., 2016).

Mechanisms of Herbicide Resistance in Soybean

Research has identified a specific cytochrome P450 hydroxylase, CYP81E22, as the gene responsible for high sensitivity to bentazon in some soybean cultivars. A single-base deletion in the gene encoding CYP81E22 leads to the loss of bentazon detoxification function. This finding is crucial for understanding herbicide resistance mechanisms and has significant implications for soybean cultivation and breeding programs (Kato et al., 2020).

Safety and Hazards

Bentazon-d7 is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to wear protective gloves, protective clothing, and eye protection .

Future Directions

While specific future directions for Bentazon-d7 are not mentioned in the search results, it is noted that it adheres to ever-changing regulations for environmental testing . This suggests that its use and development will continue to evolve in response to regulatory changes and environmental needs.

Mechanism of Action

Target of Action

Bentazon-d7, a deuterated form of Bentazon, is a selective herbicide . Its primary target is the photosystem II protein in plants . This protein plays a crucial role in the photosynthesis process, which is essential for the survival and growth of plants .

Mode of Action

This compound controls weeds by inhibiting photosynthesis . It achieves this by binding to a protein in photosystem II . This interaction disrupts the normal functioning of the photosynthesis process, leading to the death of the plant .

Biochemical Pathways

Upon absorption by the plant, this compound affects the photosynthesis pathway . It inhibits the conversion of light energy into chemical energy, a critical step in the photosynthesis process . This inhibition disrupts the plant’s ability to produce essential nutrients, leading to its death .

Pharmacokinetics

It is known that bentazon, the non-deuterated form, is quickly metabolized and degraded by both plants and animals . It can be inferred that this compound likely shares similar properties.

Result of Action

The primary result of this compound’s action is the death of the plant . By inhibiting photosynthesis, the plant is unable to produce the nutrients it needs to survive . This leads to the plant’s death, effectively controlling the spread of weeds in the treated area .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil leaching and runoff can lead to water contamination . Additionally, high heat can cause Bentazon to release toxic sulfur and nitrogen fumes . Therefore, it’s crucial to consider these environmental factors when using this compound.

properties

IUPAC Name

3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMSMJKLGFBRBS-QXMYYZBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=CC=CC=C2NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512095
Record name 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131842-77-8
Record name 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bentazone-D7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

clomazone (dimethazone), diflufenican, fluorochloridone, flupoxam, fluridone, pyrazolate, sulcotrione (chlormesulone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bentazon-d7
Reactant of Route 2
Bentazon-d7
Reactant of Route 3
Bentazon-d7
Reactant of Route 4
Bentazon-d7
Reactant of Route 5
Bentazon-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.